molecular formula C12H13FN2O B1422642 2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]- CAS No. 907211-93-2

2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]-

Cat. No.: B1422642
CAS No.: 907211-93-2
M. Wt: 220.24 g/mol
InChI Key: DBIDYTWLMPGVFR-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]- is a cyclohexenone derivative featuring a hydrazinyl group substituted with a 4-fluorophenyl moiety at the 3-position of the cyclohexenone ring. Cyclohexenones are six-membered cyclic ketones with a conjugated double bond, known for their versatility in organic synthesis and pharmacological applications.

Properties

IUPAC Name

3-[2-(4-fluorophenyl)hydrazinyl]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c13-9-4-6-10(7-5-9)14-15-11-2-1-3-12(16)8-11/h4-8,14-15H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIDYTWLMPGVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NNC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]- typically involves the reaction of 2-Cyclohexen-1-one with 4-fluorophenylhydrazine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: It can undergo substitution reactions where the hydrazinyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]- exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include enzyme-catalyzed reactions and interactions with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclohexenone Derivatives with Hydrazinyl/Aryl Substituents

  • 2-Cyclohexen-1-one, 2-[(2-fluorophenyl)hydroxymethyl]- (CAS 438533-36-9): This analog replaces the 3-hydrazinyl group with a hydroxymethyl group at the 2-position and a 2-fluorophenyl substituent. Fluorine at the ortho position may sterically hinder interactions compared to the para position in the target compound .
  • Carvenon-2,4-dinitrophenylhydrazone: A cyclohexenone derivative functionalized with a dinitrophenylhydrazone group. The electron-withdrawing nitro groups enhance stability but reduce bioavailability due to increased molecular weight and hydrophobicity. Such derivatives are often used as analytical reagents rather than therapeutics .
  • The ethoxyphenyl and furan substituents contribute to planar molecular geometry, which may enhance binding to biological targets .
Compound Substituents Key Features
Target Compound 3-[2-(4-Fluorophenyl)hydrazinyl] Hydrazinyl group for reactivity; fluorophenyl for lipophilicity
2-[(2-Fluorophenyl)hydroxymethyl] derivative 2-Hydroxymethyl, 2-fluorophenyl Increased polarity; steric effects at ortho-fluorine
Carvenon-2,4-dinitrophenylhydrazone 2,4-Dinitrophenylhydrazone High stability; analytical applications
Ethyl 6-(4-ethoxyphenyl) derivative 4-Ethoxyphenyl, furan-2-yl Bioactivity (anticonvulsant); planar structure

Thiazole-Hydrazinyl Derivatives with Fluorophenyl Groups

Thiazole rings paired with hydrazinyl groups are prevalent in antimicrobial and anticancer agents. Key analogs include:

  • This compound showed selective anticancer activity against HCT-116 and MCF-7 cell lines (GI₅₀ = 1.0–1.7 µM), outperforming cisplatin .
  • This analog exhibited IC₅₀ = 125 µg/mL against MCF-7 cells, with low toxicity to normal NIH/3T3 cells .
  • (E)-2-(2-(4-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene)hydrazinyl)-4-phenylthiazole :
    Incorporation of a piperazine ring improves solubility and introduces basicity, which may enhance CNS penetration. Piperazine derivatives are often explored for neuropharmacological applications .
Compound Substituents Biological Activity
Target Compound (hypothetical) Cyclohexenone core, 4-fluorophenyl Unknown; inferred reactivity from hydrazinyl group
Thiazole 3a Dicyclopropylmethylene, 4-F-phenyl Anticancer (GI₅₀ = 1.0–1.7 µM)
Thiazole 3b 4-Chlorophenyl Anticancer (IC₅₀ = 125 µg/mL)
Piperazinyl-thiazole Piperazine, 4-F-phenyl Potential CNS activity

Structural and Functional Insights

  • Hydrazinyl Group Reactivity : The hydrazinyl moiety in the target compound can form Schiff bases or coordinate with metals, similar to thiazole-hydrazinyl derivatives used in anticancer agents .
  • Fluorophenyl Effects : Fluorine’s electronegativity and small atomic radius enhance binding to hydrophobic pockets in enzymes, as seen in antifungal thiazolyl hydrazones (MIC = 250 µg/mL against Candida utilis) .
  • Cyclohexenone vs. Thiazoles generally exhibit stronger anticancer and antimicrobial activities due to their heteroaromatic nature .

Biological Activity

2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]- (CAS No. 907211-93-2) is a chemical compound that has attracted significant attention in the fields of medicinal chemistry and biological research. Its unique structure, characterized by a cyclohexene ring and a hydrazinyl substituent, suggests potential reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C12H13FN2O
  • Molecular Weight : 220.24 g/mol
  • IUPAC Name : 3-[2-(4-fluorophenyl)hydrazinyl]cyclohex-2-en-1-one

The biological activity of 2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]- is primarily attributed to its electrophilic nature. This compound can interact with nucleophiles in biological systems, leading to various biochemical reactions. Notably, it is involved in enzyme-catalyzed reactions and may influence cellular pathways related to oxidative stress and detoxification processes.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through several mechanisms:

  • Induction of Cellular Enzymes : It has been shown to induce quinone reductase (QR) and glutathione S-transferase (GST), which are involved in detoxifying reactive electrophiles and carcinogens .
  • Cytotoxic Effects : In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .

Genotoxicity Studies

Genotoxicity assays reveal that 2-Cyclohexen-1-one can induce sister chromatid exchanges (SCEs) at certain concentrations. For instance, concentrations ranging from 500 to 1000 mg/L have been reported to significantly increase SCE frequency in specific experimental setups . These findings underscore the need for further investigation into the compound's safety profile.

Case Studies and Research Findings

StudyFindings
Talalay et al. (1988)Demonstrated that 2-Cyclohexen-1-one doubled the specific activity of QR at a concentration of 28 µM, suggesting its role as an anticarcinogenic agent .
Fauve et al. (1987)Reported that this compound is metabolically converted by various organisms, indicating its interaction with biological systems .
Gawronski et al. (1976)Suggested that the compound's structural features allow it to act as a Michael acceptor, enhancing its reactivity with cellular nucleophiles .

Comparison with Similar Compounds

The biological activity of 2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]- can be compared with other similar compounds:

CompoundStructureNotable Activity
1-Cyclohexen-3-oneStructureModerate cytotoxicity
CyclohexenoneStructureAntioxidant properties
Other HydrazonesStructureVarying anticancer activities

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]-, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis typically involves multi-step protocols, starting with the condensation of a hydrazine derivative (e.g., 4-fluorophenylhydrazine) with a cyclohexenone precursor. Key steps include controlling temperature (e.g., reflux in ethanol or dioxane) and stoichiometric ratios to minimize side products. Evidence from analogous hydrazinyl compounds suggests that solvents like dioxane enhance solubility of aromatic intermediates . Yield optimization may require iterative adjustments to reaction time and purification methods (e.g., column chromatography).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the hydrazinyl linkage and cyclohexenone scaffold. Key markers include:

  • ¹H NMR : A singlet near δ 10–11 ppm for the hydrazine NH proton .
  • ¹³C NMR : A carbonyl signal near 190–200 ppm for the cyclohexenone ketone .
    • Infrared (IR) spectroscopy can validate the C=O stretch (~1700 cm⁻¹) and N–H bending (~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved, particularly regarding bond lengths and torsional angles?

  • Methodology : Use the SHELX suite (e.g., SHELXL) for refinement, leveraging its robust handling of high-resolution data and twinned crystals. Discrepancies in bond lengths (e.g., C–N vs. C–O) may arise from disorder or thermal motion. Apply restraints to hydrogen atoms and validate geometric parameters against the Cambridge Structural Database (CSD). Advanced features like TWIN/BASF commands in SHELXL can model twinning .

Q. What computational strategies are recommended to predict the compound’s biological targets, and how can in vitro data be reconciled with in silico predictions?

  • Methodology : Molecular docking (e.g., AutoDock Vina) can screen against targets like cyclooxygenase (COX) or EGFR tyrosine kinase, given the fluorophenyl group’s role in π-π stacking . Validate predictions with enzyme inhibition assays (e.g., IC₅₀ determination). Discrepancies may arise from solvation effects or protein flexibility; refine models using molecular dynamics simulations (e.g., GROMACS) .

Q. How does the compound’s stability under varying pH and temperature conditions impact its pharmacological applicability?

  • Methodology : Conduct accelerated stability studies (ICH guidelines) using HPLC to monitor degradation products. For example, RP-HPLC with a C18 column and UV detection (λ = 254 nm) can track hydrolytic cleavage of the hydrazine moiety . Buffer systems (pH 1–12) and thermal stress (40–60°C) reveal degradation pathways. Stabilizing excipients (e.g., cyclodextrins) may improve shelf life .

Data Contradiction Analysis

Q. When conflicting bioactivity data arise across studies (e.g., anti-inflammatory vs. cytotoxic effects), how should researchers prioritize follow-up experiments?

  • Methodology : Cross-validate results using orthogonal assays. For example:

  • Anti-inflammatory : Measure COX-2 inhibition via ELISA .
  • Cytotoxicity : Perform MTT assays on cancer (e.g., MCF-7) and non-cancerous cell lines .
    • Contradictions may stem from assay sensitivity (e.g., fluorophenyl metabolites interfering with absorbance readings). Use LC-MS to identify metabolites and adjust experimental designs .

Experimental Design Considerations

Q. What are the critical factors in designing a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodology :

  • Variation Points : Modify the fluorophenyl group (e.g., chloro, methoxy substituents) and cyclohexenone ring saturation .
  • Controls : Include parent compound and known inhibitors (e.g., celecoxib for COX-2).
  • Data Analysis : Use multivariate regression to correlate substituent electronegativity with activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]-
Reactant of Route 2
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2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.